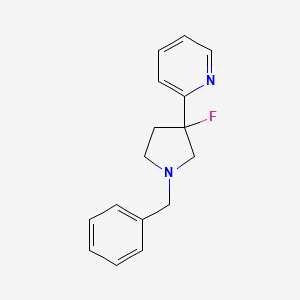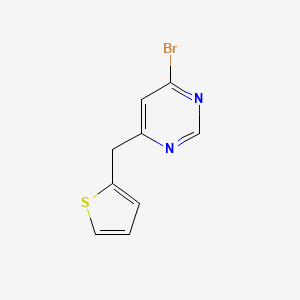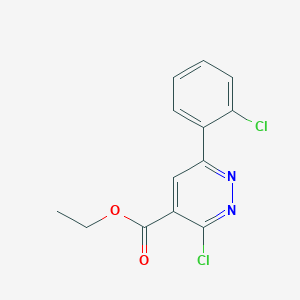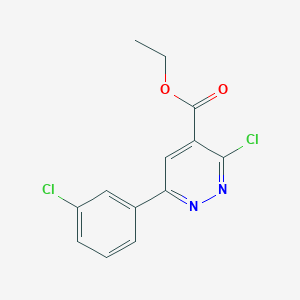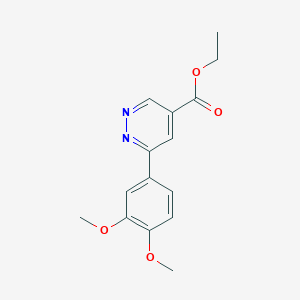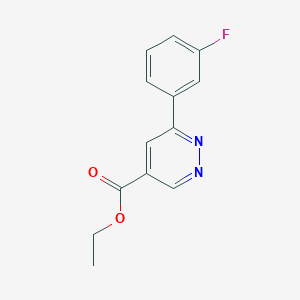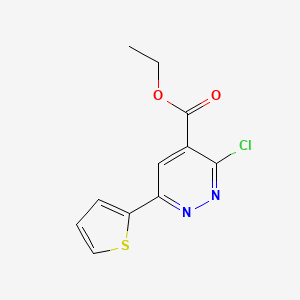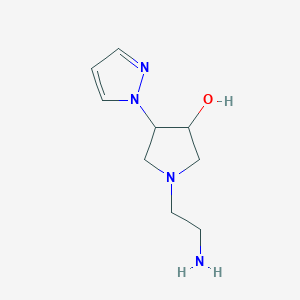
1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
説明
1-(2-Aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, also known as AEP, is an important chemical compound belonging to the family of pyrrolidine-based compounds. This compound is widely used in the field of medicinal chemistry, as it has a variety of applications in the pharmaceutical industry, in the synthesis of drugs, and in the production of new materials. AEP has been studied extensively in order to determine its effects on the body and its potential uses in the laboratory. In
科学的研究の応用
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. It's utilized extensively to develop compounds for treating various human diseases. The saturation of the pyrrolidine scaffold, due to sp3-hybridization, allows for efficient exploration of pharmacophore space, significantly contributing to stereochemistry and enhancing three-dimensional molecular coverage. This versatility underscores the scaffold's importance in generating bioactive molecules with distinct biological profiles, targeting selectivity through various synthetic strategies and structural modifications (Petri et al., 2021).
Pyrazole-Pyridine Complexes and Kinase Inhibition
Pyrazolo[3,4-b]pyridine, a close relative to the core structure of the query compound, is pivotal in designing kinase inhibitors due to its versatile binding modes. It's often encountered in kinase inhibitors, playing a critical role in drug design for targeting a broad spectrum of kinase-related diseases. The structural adaptability of pyrazolo[3,4-b]pyridine allows it to bind in multiple ways, contributing significantly to the development of inhibitors with enhanced activity, selectivity, and advantageous physical properties (Wenglowsky, 2013).
Biological Activities and Applications
Both pyrrolidine and pyrazole derivatives demonstrate a wide array of biological activities, including anticancer, anti-inflammatory, CNS agents, and more. Their structural elements are essential in drug discovery, serving as building blocks for developing drug-like candidates with a broad range of medicinal properties. The continuous exploration and utilization of these scaffolds in medicinal chemistry highlight the potential for discovering novel drug candidates with optimized biological profiles for various therapeutic areas (Cherukupalli et al., 2017).
特性
IUPAC Name |
1-(2-aminoethyl)-4-pyrazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-2-5-12-6-8(9(14)7-12)13-4-1-3-11-13/h1,3-4,8-9,14H,2,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDGKYFIUVAZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



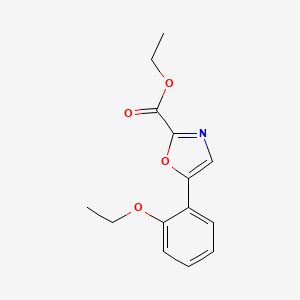
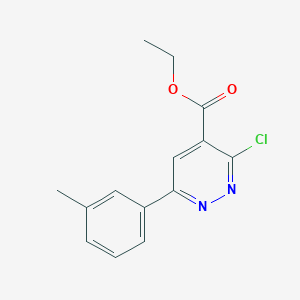
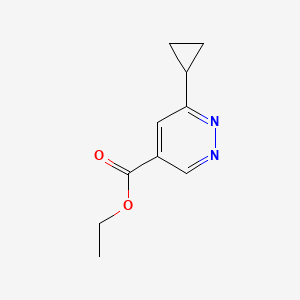
![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)
